4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
4-Chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a complex heterocyclic compound characterized by a tricyclic scaffold incorporating oxygen (8-oxa), nitrogen (10,12-diaza), and a sulfur-containing thione group (11-thione). Its molecular formula is C₂₀H₂₁ClN₂OS, with an average molecular mass of 372.911 Da and a monoisotopic mass of 372.106312 Da . The structure features a chloro substituent at position 4, a methyl group at position 9, and a 4-isopropylphenyl moiety at position 10, contributing to its stereochemical and electronic complexity. This compound is cataloged under ChemSpider ID 22480910 and RN 1019149-25-7 .
Its synthesis likely involves multi-step heterocyclization, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
4-chloro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYVHKZKRBYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[731Common reagents used in these reactions include alkyl halides, sodium azides, and potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like sodium azide or alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or alcohols, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression .
Comparison with Similar Compounds
Heteroatom Composition
The target compound distinguishes itself via its 8-oxa-10,12-diaza-11-thione framework, combining oxygen, nitrogen, and sulfur. In contrast:
- The pyrimidinone derivative replaces sulfur with a ketone (11-one) and lacks the chloro and isopropyl groups, simplifying its electronic profile.
- The tetracyclic dithia-azatetracyclo compound incorporates two sulfur atoms (3,7-dithia) and a methoxyphenyl group, suggesting higher lipophilicity but reduced stereochemical complexity.
- The CF₃-substituted analog features a smaller tricyclic system (6.4.0.0²,⁶) and a trifluoromethyl group, enhancing metabolic stability but reducing ring strain.
Substituent Effects
- The chloro substituent at position 4 may influence electron withdrawal, affecting aromatic π-stacking, a feature absent in and .
Biological Activity
The compound 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione (CAS Number: 899213-52-6) is a member of the diazatricyclo compounds and has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.90 g/mol. The structure features a chloro-substituted aromatic ring and a thione functional group which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.90 g/mol |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 3 |
| Rotatable Bonds | 5 |
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione exhibit significant antimicrobial properties. A study demonstrated that derivatives of diazatricyclo compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been investigated for its antitumor potential. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
The biological activity is hypothesized to stem from the compound's ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The thione group may interact with thiol groups in enzymes, disrupting their function.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Antibacterial Properties
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.
Case Study 2: Anticancer Effects
In a controlled laboratory setting, the compound was tested on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
